molecular formula C10H17N B3314643 8-Methyl-8-nonenenitrile CAS No. 951887-80-2

8-Methyl-8-nonenenitrile

Cat. No.: B3314643
CAS No.: 951887-80-2
M. Wt: 151.25 g/mol
InChI Key: DBSUJVBNZJMCGW-UHFFFAOYSA-N
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Description

8-Methyl-8-nonenenitrile is an organic compound with the molecular formula C10H17N. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom. This compound is notable for its unique structure, which includes a nonene chain with a methyl group at the eighth position and a nitrile group at the terminal end. The compound has a molecular weight of 151.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-8-nonenenitrile typically involves the reaction of 8-methyl-8-nonenoic acid with a dehydrating agent such as thionyl chloride (SOCl2) to form the corresponding acid chloride. This intermediate is then reacted with sodium cyanide (NaCN) to yield this compound. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-8-nonenenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 8-Methyl-8-nonenoic acid.

    Reduction: 8-Methyl-8-nonenamine.

    Substitution: 8-Methyl-8-nonenamide.

Scientific Research Applications

8-Methyl-8-nonenenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methyl-8-nonenenitrile involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biological systems, the nitrile group can interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzyme activity or receptor binding, thereby influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-8-nonenenitrile is unique due to its specific nitrile functional group, which imparts distinct chemical reactivity compared to its analogs. This uniqueness makes it valuable in various synthetic applications, where the nitrile group can be selectively transformed into other functional groups, providing versatility in chemical synthesis .

Properties

IUPAC Name

8-methylnon-8-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c1-10(2)8-6-4-3-5-7-9-11/h1,3-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSUJVBNZJMCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCCCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701312938
Record name 8-Methyl-8-nonenenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701312938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951887-80-2
Record name 8-Methyl-8-nonenenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951887-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methyl-8-nonenenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701312938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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